molecular formula C16H18N4O2S B2810113 (E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1203440-31-6

(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B2810113
CAS RN: 1203440-31-6
M. Wt: 330.41
InChI Key: FLWMPNVXLODPCW-WUKNDPDISA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound . It also contains a pyrazole ring, which is a class of organic compounds with the formula C3N2H2. Pyrazoles are known for their wide range of biological activities.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of similar compounds include a high boiling point and density .

Scientific Research Applications

Anticancer Properties

Studies on similar pyrazole and thiazole derivatives have shown promising anticancer activities. For instance, a series of pyrazolo[1,5-a]pyrimidine derivatives were investigated for their anticancer and anti-5-lipoxygenase agents, indicating their potential in cancer therapy and inflammation control (Rahmouni et al., 2016). Such research indicates the importance of exploring the anticancer properties of (E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide and related compounds.

Antimicrobial and Anti-Inflammatory Activities

Compounds bearing the pyrazole and thiazole scaffolds have also been reported to exhibit antimicrobial and anti-inflammatory activities. The synthesis and evaluation of new pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, for example, underscore the therapeutic potential of these compounds in addressing microbial infections and inflammation (Rahmouni et al., 2016).

Molecular Docking Studies

Molecular docking studies, such as those conducted on (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, provide insights into the potential interactions between these compounds and biological targets. Such studies are crucial for understanding the mode of action and optimizing the pharmacological profile of new therapeutic agents (Karrouchi et al., 2021).

Neuroinflammation Imaging

Research on related pyrazole derivatives aimed at developing new PET imaging agents for IRAK4 enzyme in neuroinflammation highlights the potential use of these compounds in diagnostic applications, particularly in tracking and understanding inflammatory processes in neurological disorders (Wang et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzo[d]thiazol-2(3H)-one derivatives have been found to have antibacterial activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Some similar compounds are known to be toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-5-22-11-7-6-8-12-14(11)20(4)16(23-12)17-15(21)13-10(2)9-19(3)18-13/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWMPNVXLODPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=NN(C=C3C)C)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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